molecular formula C19H26O2 B11952157 2-Benzoylcyclododecan-1-one CAS No. 17874-84-9

2-Benzoylcyclododecan-1-one

Cat. No.: B11952157
CAS No.: 17874-84-9
M. Wt: 286.4 g/mol
InChI Key: KYKFKHJDOGHZIA-UHFFFAOYSA-N
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Description

2-Benzoylcyclododecan-1-one is an organic compound with the molecular formula C19H28O2 It is a ketone derivative, characterized by a benzoyl group attached to a cyclododecanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylcyclododecan-1-one typically involves the Friedel-Crafts acylation of cyclododecanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Cyclododecanone+Benzoyl ChlorideAlCl3This compound\text{Cyclododecanone} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Cyclododecanone+Benzoyl ChlorideAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of alternative catalysts and solvents can also be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylcyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

    Oxidation: Benzoylcyclododecanoic acid.

    Reduction: 2-Benzoylcyclododecanol.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-Benzoylcyclododecan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in various binding interactions, while the cyclododecanone ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanone: The parent compound without the benzoyl group.

    Benzoylcyclohexanone: A similar compound with a cyclohexanone ring instead of a cyclododecanone ring.

    Benzoylcyclopentanone: Another similar compound with a cyclopentanone ring.

Uniqueness

2-Benzoylcyclododecan-1-one is unique due to its larger ring size, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where smaller ring analogs may not be suitable.

Properties

CAS No.

17874-84-9

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

2-benzoylcyclododecan-1-one

InChI

InChI=1S/C19H26O2/c20-18-15-11-6-4-2-1-3-5-10-14-17(18)19(21)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2

InChI Key

KYKFKHJDOGHZIA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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